3-Hydroxy-N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide
Overview
Description
3-Hydroxy-N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide typically involves the condensation of 3-hydroxybenzohydrazide with 5-nitro-2-oxoindoline-3-carbaldehyde under reflux conditions . The reaction is usually carried out in a suitable solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives .
Scientific Research Applications
3-Hydroxy-N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Hydroxy-N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide: This compound is unique due to its specific structural features, such as the presence of both hydroxyl and nitro groups on the indole ring.
Other Indole Derivatives: Compounds like indole-3-carbaldehyde and indole-3-acetic acid share some structural similarities but differ in their functional groups and biological activities.
Uniqueness
The uniqueness of 3-Hydroxy-N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity . This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-hydroxy-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O5/c20-10-3-1-2-8(6-10)14(21)18-17-13-11-7-9(19(23)24)4-5-12(11)16-15(13)22/h1-7,16,20,22H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFDOFGNNCIEFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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